molecular formula C8H15IO B12606653 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran CAS No. 651057-15-7

2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran

Cat. No.: B12606653
CAS No.: 651057-15-7
M. Wt: 254.11 g/mol
InChI Key: WAQRODXMYZXULA-HTQZYQBOSA-N
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Description

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-methylpropyl tetrahydrofuran, using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as hydroxyl, amino, or alkyl groups, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodo group can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility in various solvents. The methylpropyl side chain contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is unique due to the presence of the iodo group and the specific stereochemistry of the methylpropyl side chain. These features impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651057-15-7

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane

InChI

InChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

WAQRODXMYZXULA-HTQZYQBOSA-N

Isomeric SMILES

CC(C)[C@H]([C@H]1CCCO1)I

Canonical SMILES

CC(C)C(C1CCCO1)I

Origin of Product

United States

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